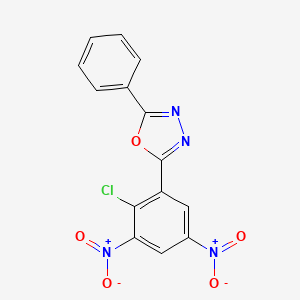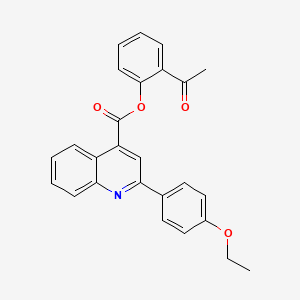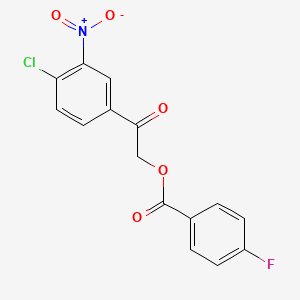![molecular formula C22H30N2O4S B10878501 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(propylsulfonyl)piperazine](/img/structure/B10878501.png)
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(propylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(propylsulfonyl)piperazine is a chemical compound with the molecular formula C₁₉H₂₄N₂O₂. It belongs to the class of piperazine derivatives and exhibits interesting pharmacological properties. The compound’s structure consists of a piperazine ring substituted with a benzyloxy group and a propylsulfonyl group, as well as a methoxybenzyl moiety .
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the following:
Benzyloxylation of 4-Methoxybenzylamine:
Piperazine Ring Formation:
Industrial Production:: Industrial-scale production methods may vary, but the principles remain consistent with the synthetic routes described above.
Chemical Reactions Analysis
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(propylsulfonyl)piperazine can participate in various chemical reactions:
Oxidation: The benzyloxy group can be oxidized to the corresponding benzoic acid.
Reduction: Reduction of the sulfonyl group may yield the corresponding sulfonamide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or other functional groups.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major products formed from these reactions include benzoic acid derivatives, sulfonamides, and substituted piperazines.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and pharmacological properties.
Neuroscience: Investigations into its effects on neurotransmitter systems.
Anticancer Research: Studies on its cytotoxicity and potential as an anticancer agent.
Chemical Biology: Probing its interactions with biological macromolecules.
Mechanism of Action
The precise mechanism by which 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(propylsulfonyl)piperazine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While there are no direct analogs, researchers may compare this compound with related piperazine derivatives, emphasizing its unique features.
Properties
Molecular Formula |
C22H30N2O4S |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-propylsulfonylpiperazine |
InChI |
InChI=1S/C22H30N2O4S/c1-3-15-29(25,26)24-13-11-23(12-14-24)17-20-9-10-21(27-2)22(16-20)28-18-19-7-5-4-6-8-19/h4-10,16H,3,11-15,17-18H2,1-2H3 |
InChI Key |
RNXFLBIJMMBSNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide](/img/structure/B10878426.png)
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B10878435.png)


![(2E)-3-[2-bromo-4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethoxy)-5-methoxyphenyl]prop-2-enoic acid](/img/structure/B10878446.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide](/img/structure/B10878455.png)
![2-{3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenyl benzoate](/img/structure/B10878462.png)
![4-chloro-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide](/img/structure/B10878477.png)
![2-{[(Phenylcarbonyl)carbamothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10878480.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10878481.png)

![(2E)-3-(2,3-dibromo-5-ethoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B10878497.png)

![1-(Bicyclo[2.2.1]hept-2-yl)-4-(ethylsulfonyl)piperazine](/img/structure/B10878508.png)
